2-Cyclopropylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-cyclopropylcyclohexan-1-amine |
InChI |
InChI=1S/C9H17N/c10-9-4-2-1-3-8(9)7-5-6-7/h7-9H,1-6,10H2 |
InChI Key |
VNPBPRWIBAZNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Cyclopropylcyclohexan-1-amine
General Synthetic Route via Cyclohexylation and Reductive Amination
A common synthetic approach to this compound involves two main steps:
- Cyclohexylation: Cyclohexyl bromide reacts with cyclohexanone in the presence of a base to form 2-cyclohexylcyclohexanone.
- Cyclopropylation (Reductive Amination): The 2-cyclohexylcyclohexanone is then subjected to reductive amination with cyclopropylamine, yielding the target amine compound.
This method is scalable to industrial production, where continuous flow reactors, catalysts, and purification techniques such as distillation and recrystallization are employed to optimize yield and purity.
Synthesis via α-Chloroaldehydes and Zinc Homoenolate Trapping
A more recent and highly stereoselective method involves the synthesis of trans-2-substituted-cyclopropylamines, including this compound analogs, from α-chloroaldehydes using a zinc dianion reagent:
- The key step is the generation of a zinc homoenolate intermediate from α-chloroaldehydes by reaction with bis(iodozincio)methane (CH2(ZnI)2).
- This intermediate is trapped by an amine, followed by ring closure to form the cyclopropylamine.
- The reaction can be tuned to achieve high diastereoselectivity (>20:1 trans:cis) by the addition of polar aprotic co-solvents such as N,N-dimethylformamide (DMF).
- The reaction conditions typically involve:
- α-Chloroaldehyde (2 equiv)
- CH2(ZnI)2 in tetrahydrofuran (THF) (4 equiv)
- Isopropanol (i-PrOH) quench
- Amine (1 equiv)
- Solvent mixture DMF/THF (3:2)
- Heating at 85 °C for 18 hours
This method provides access to a broad scope of cyclopropylamines with various substituents and functional groups, demonstrating good to excellent yields and diastereoselectivity.
Table 1. Effect of Co-Solvent and Temperature on Diastereomeric Ratio (d.r.) and Yield
| Entry | Co-Solvent | Temperature (°C) | Yield (%) | d.r. (trans:cis) |
|---|---|---|---|---|
| 1 | None | 90 | 77 | 4.4:1 |
| 2 | None | 90 | 99 | 4.4:1 |
| 3 | DMF | 85 | 78 | >20:1 |
| 4 | DMF | 110 | 85 | 10:1 |
| 5 | None (amine added first) | 85 | No reaction | — |
Note: Entry 3 with DMF co-solvent shows the best diastereoselectivity and good yield.
Table 2a. Scope of Amines in the Synthesis of trans-Cyclopropylamines
| Product | Amine Type | Yield (%) | d.r. (trans:cis) | Notes |
|---|---|---|---|---|
| 2a | Morpholine (cyclic sec.) | 80 | >20:1 | High yield and selectivity |
| 2c | Nitrile-containing | 72 | >20:1 | Functional group tolerance |
| 2e | Diallylamine | 44 | 20:1 | Useful for subsequent deprotection |
| 2f | Protected ketal | 58 | 20:1 | Compatible with sensitive groups |
| 2h | Benzylamine | 55 | >20:1 | Moderate yield, high selectivity |
Mechanistic Insights and Diastereoselectivity Control
- The reaction proceeds through a zinc homoenolate intermediate that can undergo reversible ring-opening in the presence of zinc salts, leading to epimerization and reduced diastereoselectivity.
- The addition of Lewis basic co-solvents like DMF suppresses this ring-opening, locking the product in the kinetically favored trans configuration.
- The order of reagent addition is critical: the zinc dianion must be added before the amine to achieve product formation; reversing this order results in no reaction.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Diastereoselectivity | Notes |
|---|---|---|---|---|---|
| Cyclohexylation + Reductive Amination | Cyclohexyl bromide, cyclohexanone, cyclopropylamine | Base, reductive amination | Moderate to High | Not specified | Industrially scalable, straightforward |
| α-Chloroaldehyde + Zinc Homoenolate Trapping | α-Chloroaldehyde, bis(iodozincio)methane, amine, DMF/THF | 0 °C to 85 °C, 18 h | Moderate to High | Up to >20:1 trans:cis | High stereoselectivity, broad scope |
Scientific Research Applications
2-Cyclopropylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following cyclohexanamine derivatives are structurally or functionally related to 2-Cyclopropylcyclohexan-1-amine. Key differences in substituents, synthesis methods, and applications are highlighted.
Structural Analogs
a. 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr)
- Structure: A ketone-containing analog with isopropylamino and 3-methoxyphenyl substituents.
- Applications : Reported as a psychoactive substance with dissociative effects, highlighting the pharmacological impact of aromatic and branched alkyl substituents .
- Key Difference : The ketone group reduces basicity compared to this compound, affecting solubility and reactivity .
b. 1-(4-Chlorobenzyl)cyclohexan-1-amine
- Structure : Substituted with a chlorobenzyl group at the 1-position.
- Physicochemical Properties : Molecular weight = 223.74 g/mol; increased lipophilicity due to the chlorobenzyl group compared to the cyclopropyl analog .
- Applications: Potential use in drug discovery for its halogenated aromatic moiety, which enhances binding to hydrophobic pockets in proteins .
c. 1-[2-Hydroxy-(1-propylamino)cyclohexan-1-ol]
- Structure: Contains hydroxyl and propylamino groups.
- Synthesis : Derived from cyclohexene oxide and propylamine, emphasizing the role of epoxide ring-opening reactions in amine synthesis .
- Key Difference : Hydroxyl groups improve aqueous solubility, contrasting with the hydrophobic cyclopropyl group in this compound .
Spectral Data Comparison
Physicochemical Properties
*LogP values estimated based on substituent contributions.
Key Research Findings
- Steric Effects : The cyclopropyl group in this compound introduces significant steric hindrance, slowing nucleophilic reactions at the amine compared to less hindered analogs like 2-methylcyclohexan-1-amine .
- Biological Activity : Substitution with aromatic groups (e.g., methoxyphenyl in MXiPr) enhances CNS activity, whereas cyclopropyl groups may improve metabolic stability .
- Green Chemistry : Enzymatic synthesis (e.g., transaminase catalysis) offers sustainable routes to cyclohexanamine derivatives, reducing reliance on toxic reagents .
Biological Activity
2-Cyclopropylcyclohexan-1-amine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is , and it consists of a cyclohexane ring substituted with a cyclopropyl group and an amine functional group. This compound has garnered attention for its biological activities , particularly its antimicrobial and antifungal properties.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biological pathways, leading to its observed effects. The amine group can engage in hydrogen bonding and electrostatic interactions, which may enhance binding affinity to biological macromolecules. The presence of the cyclopropyl group could further influence the compound's pharmacological profile by altering steric and electronic properties.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Initial studies have shown that it can inhibit the growth of certain bacterial strains and fungal species. The exact mechanisms by which these effects occur are still under investigation, but they may involve disruption of cellular processes or inhibition of key metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Cyclohexylamine | Cyclohexane ring with an amine group | Simpler structure; more basic than this compound |
| N-Cyclopropyl-N-methylcyclohexanamine | Cyclohexane with both cyclopropyl and methyl groups | Potentially different pharmacological effects due to methyl substitution |
| 3-Cyclopropylaniline | Aniline derivative with a cyclopropyl group | Exhibits different reactivity patterns due to amino group location |
The dual cycloalkane structure of this compound may provide distinct steric and electronic effects compared to these similar compounds, potentially enhancing its biological activity.
Synthesis and Industrial Applications
The synthesis of this compound typically involves a two-step process:
- Formation of Cyclopropylcyclohexanone : This can be achieved through various organic reactions.
- Reductive Amination : The cycloketone is then converted to the corresponding amine using reducing agents like sodium borohydride (NaBH4) in the presence of ammonium chloride (NH4Cl).
In industrial settings, continuous flow reactors may be employed for scaling up production, optimizing conditions to enhance yield and purity.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating broad-spectrum antimicrobial potential.
- Mechanistic Insights : Research into its mechanism revealed that it may interfere with bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Therapeutic Potential : Investigations are ongoing regarding its potential application in treating neurological disorders due to its structural similarity to known psychoactive compounds.
Q & A
Q. What are the recommended synthetic routes for 2-Cyclopropylcyclohexan-1-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves introducing the cyclopropane ring via [2+1] cycloaddition using carbene precursors or transition-metal-catalyzed cross-coupling. Optimization can employ factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters . Reaction progress should be monitored via TLC or GC-MS, with purification by column chromatography (silica gel, gradient elution). Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- NMR : Analyze and spectra for cyclopropane ring protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–2.5 ppm). - COSY can confirm spatial proximity of cyclohexane and cyclopropane protons .
- IR : Look for N-H stretching (~3300 cm) and C-N vibrations (~1250 cm) .
- MS : Confirm molecular ion (M) and fragmentation patterns (e.g., loss of NH) .
Q. What are the stability considerations for storing this compound, and how can degradation products be monitored?
- Methodological Answer : Store under inert atmosphere (N/Ar) at 2–8°C to prevent oxidation or hydrolysis. Degradation can be tracked via periodic HPLC (C18 column, UV detection at 254 nm) or GC-MS. Accelerated stability studies (40°C/75% RH for 14 days) under ICH guidelines help predict shelf life .
Advanced Research Questions
Q. How can computational chemistry tools predict the conformational stability of this compound, and which software parameters are essential?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model chair vs. boat cyclohexane conformers and cyclopropane ring strain. Solvent effects (e.g., PCM model for polar solvents) and torsional barriers should be included. Software like Gaussian or ORCA can calculate Gibbs free energy differences (>2 kcal/mol indicates dominant conformer) .
Q. What experimental strategies are effective in resolving contradictory biological activity data for this compound across different studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, cell lines) .
- Dose-Response Curves : Use Hill slope analysis to compare EC values across studies.
- Off-Target Screening : Employ broad-panel kinase/GPCR assays to identify confounding interactions .
- Meta-Analysis : Apply statistical tools (e.g., R or Python) to aggregate data and assess heterogeneity .
Q. How should researchers design in vitro assays to evaluate the pharmacological potential of this compound while minimizing off-target effects?
- Methodological Answer :
- Assay Selection : Prioritize target-specific assays (e.g., enzyme inhibition using fluorescence polarization) over cell viability screens.
- Controls : Include positive (known inhibitor) and negative (vehicle-only) controls. Use isogenic cell lines to isolate target effects .
- Counter-Screens : Test against structurally similar compounds to rule out nonspecific binding .
Q. What role does stereochemistry play in the biological activity of this compound, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Enantiomers may exhibit divergent receptor binding (e.g., ΔΔG >1 kcal/mol). Use chiral HPLC (Chiralpak AD-H column) or polarimetry to assess purity. Asymmetric synthesis with Evans auxiliaries or enzymatic resolution ensures enantiopurity (>99% ee) .
Data Analysis and Contradiction Management
Q. Table 1: Example Experimental Design for Pharmacological Studies
| Parameter | Experimental Group | Control Group |
|---|---|---|
| Compound | This compound | Vehicle (DMSO/PBS) |
| Concentration | 0.1–100 µM (log dilution) | — |
| Assay Duration | 24–72 hours | Matched duration |
| Replicates | n=6 | n=6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
